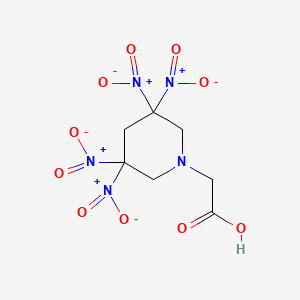
(3,3,5,5-Tetranitropiperidin-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3,5,5-Tetranitropiperidin-1-yl)acetic acid is a highly nitrated organic compound It is characterized by the presence of four nitro groups attached to a piperidine ring, which is further connected to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,5,5-Tetranitropiperidin-1-yl)acetic acid typically involves the nitration of piperidine derivatives. One common method includes the nitration of piperidine using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The nitrated piperidine is then reacted with chloroacetic acid to form the desired compound. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the tetranitro derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3,3,5,5-Tetranitropiperidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the acetic acid moiety under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted acetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(3,3,5,5-Tetranitropiperidin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in nitration reactions.
Biology: Investigated for its potential as a biochemical probe due to its highly nitrated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of high-energy materials and explosives due to its high nitrogen content.
Wirkmechanismus
The mechanism of action of (3,3,5,5-Tetranitropiperidin-1-yl)acetic acid involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive nitrogen species. These reactive species can interact with biological molecules, potentially leading to various biochemical effects. The exact molecular pathways and targets are still under investigation, but the compound’s high reactivity suggests it may interact with proteins, nucleic acids, and other cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,3,5,5-Tetraiodothyroacetic acid): Another highly substituted acetic acid derivative, but with iodine atoms instead of nitro groups.
Indole-3-acetic acid: A plant hormone with a different core structure but similar acetic acid moiety.
Uniqueness
(3,3,5,5-Tetranitropiperidin-1-yl)acetic acid is unique due to its high degree of nitration, which imparts distinct chemical and physical properties. Its high nitrogen content makes it particularly valuable in applications requiring high-energy materials. Additionally, the presence of multiple nitro groups allows for diverse chemical reactivity, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
36235-42-4 |
|---|---|
Molekularformel |
C7H9N5O10 |
Molekulargewicht |
323.17 g/mol |
IUPAC-Name |
2-(3,3,5,5-tetranitropiperidin-1-yl)acetic acid |
InChI |
InChI=1S/C7H9N5O10/c13-5(14)1-8-3-6(9(15)16,10(17)18)2-7(4-8,11(19)20)12(21)22/h1-4H2,(H,13,14) |
InChI-Schlüssel |
QCWHEHUHQVMLLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN(CC1([N+](=O)[O-])[N+](=O)[O-])CC(=O)O)([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione](/img/structure/B14664987.png)
![2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14664996.png)


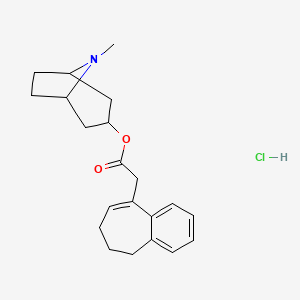
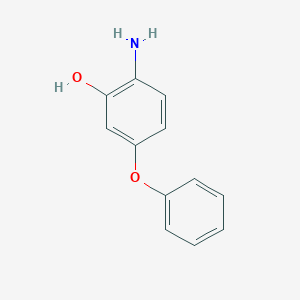
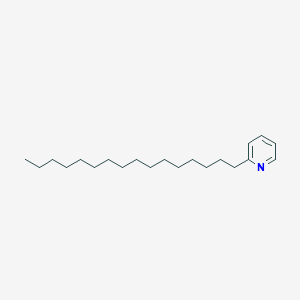

![2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol](/img/structure/B14665026.png)
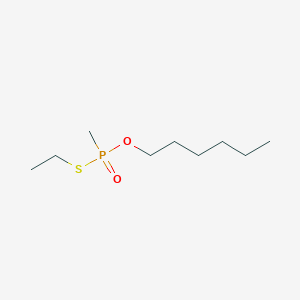
![(3E,6E)-3-[(4-nitrophenyl)methylidene]-6-propylidenepiperazine-2,5-dione](/img/structure/B14665033.png)



